![molecular formula C26H56NO6P B163687 1-O-Octadecyl-SN-glycero-3-phosphocholine CAS No. 74430-89-0](/img/structure/B163687.png)
1-O-Octadecyl-SN-glycero-3-phosphocholine
Overview
Description
1-O-Octadecyl-SN-glycero-3-phosphocholine, also known as C18-lysoPAF, is a synthetic lyso-platelet activating factor (PAF). It is a precursor and metabolite of 1-O-octadecyl-2-acetyl-SN-glycero-3-phosphocholine (C18:0 PAF). It is a class of glycerophospholipids that has two octadecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds .
Synthesis Analysis
The synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, blood platelet activating ether lipid analogues has been achieved in a four-step sequence from epichlorohydrin. Etherification of epichlorohydrin with different alcohols namely tetradecyl, hexadecyl, and octadecyl alcohols gave glycidyl ethers. The second step involved opening of the epoxide by acetic anhydride to give acetylated products, which were subsequently hydrolyzed selectively, a key step of the method employing a 1,3 specific lipase to obtain rac 1-O-alkyl-2-acetylglycerol. The hydrolyzed products were phosphorylated to obtain rac 1 .Molecular Structure Analysis
The molecular formula of 1-O-Octadecyl-SN-glycero-3-phosphocholine is C26H56NO6P. It has a net charge of 0, an average mass of 509.701, and a monoisotopic mass of 509.38453 .Chemical Reactions Analysis
1-O-Octadecyl-SN-glycero-3-phosphocholine is synthesized from PAF acetylhydrolases by the degradation of PAF .Physical And Chemical Properties Analysis
1-O-Octadecyl-SN-glycero-3-phosphocholine is a lyophilized powder. It is soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water .Scientific Research Applications
Role in Platelet Activation
1-O-Octadecyl-SN-glycero-3-phosphocholine is structurally similar to platelet-activating factor (PAF), a potent phospholipid activator and mediator of many leukocyte functions . It plays a crucial role in cellular phenomena such as platelet aggregation, chemotaxis, hypotension, bronchoconstriction, vascular permeability regulation, inflammation, and glycogenesis .
Use in Enzymatic Activity Assays
This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . This allows researchers to study the function and regulation of Lp-PLA2, an enzyme associated with inflammation and cardiovascular disease .
Interaction with Apolipoprotein E
1-O-Octadecyl-SN-glycero-3-phosphocholine can be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E . This research can provide insights into lipid metabolism and the pathogenesis of neurodegenerative diseases .
Synthesis of Ether Lipid Analogues
The compound can be used in the chemo-enzymatic synthesis of rac 1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholines, which are blood platelet activating ether lipid analogues . These analogues have been found to exhibit cytotoxicity against different human cell lines .
5. Role in Cellular Breakdown of Phosphatidylinositol 1-O-Octadecyl-SN-glycero-3-phosphocholine plays a role in the regular cellular breakdown of phosphatidylinositol . This process is crucial for maintaining cellular functions and responding to external signals .
Reference for Analysis of Lysolecithins
Although not directly related to 1-O-Octadecyl-SN-glycero-3-phosphocholine, its structural analogue 1-Oleoyl-sn-glycero-3-phosphocholine may be used as a reference for the analysis of lysolecithins extracted from tissues and cell membranes . This can help in understanding the role of lysolecithins in various biological processes .
Mechanism of Action
Target of Action
1-O-Octadecyl-SN-glycero-3-phosphocholine, also known as C18-lysoPAF, is a synthetic lyso-platelet activating factor (PAF) . It primarily targets the Platelet Activating Factor (PAF) receptor , which plays a crucial role in various physiological processes, including platelet aggregation and inflammation .
Mode of Action
C18-lysoPAF acts as a precursor and metabolite of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18:0 PAF) . It interacts with its target, the PAF receptor, and induces a series of intracellular changes that lead to the activation of platelets and other inflammatory responses .
Biochemical Pathways
The compound is involved in the PAF signaling pathway . It is synthesized from PAF acetylhydrolases by the degradation of PAF . The activation of the PAF receptor triggers a cascade of downstream effects, including the release of intracellular calcium, activation of protein kinases, and the production of inflammatory mediators .
Result of Action
The activation of the PAF receptor by 1-O-Octadecyl-SN-glycero-3-phosphocholine leads to a variety of cellular responses. These include the aggregation of platelets, which is a key step in blood clotting, and the release of inflammatory mediators, which contribute to the body’s immune response .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274414 | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(O-18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-O-Octadecyl-SN-glycero-3-phosphocholine | |
CAS RN |
74430-89-0 | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74430-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(O-18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 1-O-Octadecyl-SN-glycero-3-phosphocholine in the context of the provided research?
A1: 1-O-Octadecyl-SN-glycero-3-phosphocholine, also known as lyso-PAF, is a precursor molecule to platelet-activating factor (PAF). [] PAF is a potent inflammatory mediator that plays a role in various physiological and pathological processes. The research highlights the presence and production of lyso-PAF in different organisms. For example, it was identified in the Chinese crude drug "Jiryu", derived from the earthworm Pheretima asiatica. [] Additionally, human epidermal cells were found to produce lyso-PAF, both in the presence and absence of stimulation. [] These findings suggest that lyso-PAF serves as a readily available source for PAF synthesis in various biological systems, potentially contributing to inflammatory responses.
Q2: The research mentions the detection of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine in epidermal cells. What is the relationship between this molecule and 1-O-Octadecyl-SN-glycero-3-phosphocholine?
A3: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine represents a broader class of phospholipids, with 1-O-Octadecyl-SN-glycero-3-phosphocholine being a specific type within this class. The "alkyl" group at the sn-1 position can vary in length and structure, while the "acyl" group at the sn-2 position typically denotes a fatty acid chain. [] In the context of PAF synthesis, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine serves as a precursor molecule. Specific enzymes can cleave the fatty acid at the sn-2 position, resulting in the formation of lyso-PAF, which can then be acetylated to produce PAF.
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